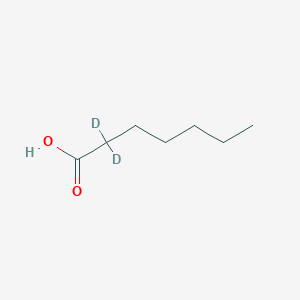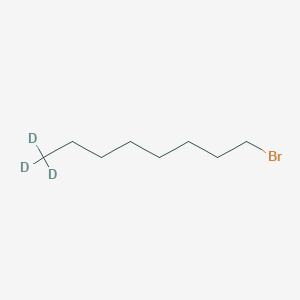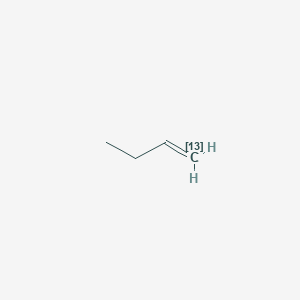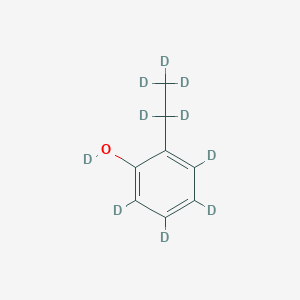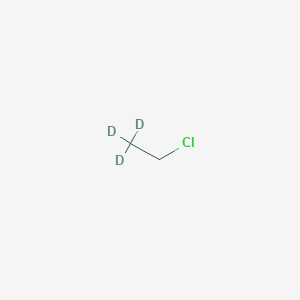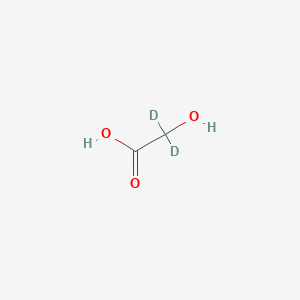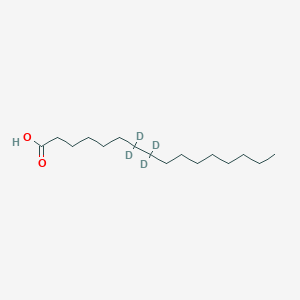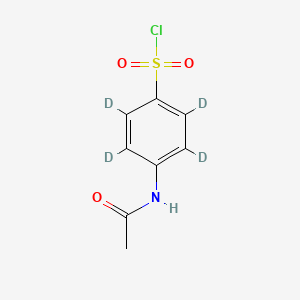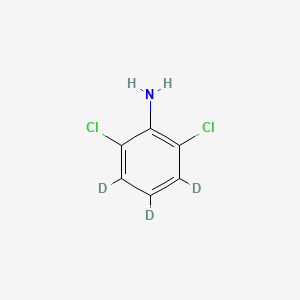![molecular formula C48H38N2Si B3044273 Diphenylbis[4-(diphenylamino)phenyl]silane CAS No. 205327-13-5](/img/structure/B3044273.png)
Diphenylbis[4-(diphenylamino)phenyl]silane
説明
Molecular Structure Analysis
The molecular structure of Diphenylbis[4-(diphenylamino)phenyl]silane is complex, with a silicon atom at its core, surrounded by phenyl and amino groups . The exact 3D structure is not available due to the large number of atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 670.9 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and ten rotatable bonds . The exact mass and monoisotopic mass are both 670.280425755 g/mol .科学的研究の応用
Synthesis and Characterization of Polymers :
- A study synthesized and characterized new poly(amides) derived from bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, demonstrating high thermal resistance and transmittance in the visible light range, highlighting potential applications in material science (Terraza et al., 2013).
Luminescent Properties for Organic Electronics :
- Research focused on the luminescent properties of silane and methane compounds with a 2,2'-dipyridylamino group, finding that these compounds are luminescent in the violet-blue region, indicating potential use in electronic devices (Bai & Wang, 2004).
- Another study used diphenylbis(3-(pyridine-4-yl)phenyl)silane as an electron-transporting host material for high-efficiency phosphorescent organic light-emitting diodes, showcasing its potential in the field of organic electronics (Sohn et al., 2018).
Organometallic Chemistry and Synthesis :
- A study developed a synthetic pathway to triarylsulfonium salts using a reaction that involved diphenylsilane, expanding the toolkit of organometallic chemistry (Tanabe et al., 2010).
- Research on the synthesis of polycarbonates and polythiocarbonates derived from diphenols containing silicon highlighted the potential for creating new materials through organometallic reactions (Tagle et al., 2000).
作用機序
Target of Action
Diphenylbis[4-(diphenylamino)phenyl]silane, also known as 4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) or DPPS, is primarily used in photo-electronic devices . It serves as an electron transport layer (ETL) and hole-blocking layer (HBL) material . The primary targets of DPPS are the electron and hole transport pathways in these devices.
Mode of Action
DPPS has two pyridyl groups attached to the tetra-phenylsilane, making it electron-deficient . It is considered a weak electron-transporting material with a wide bandgap (Eg = 4.0 eV) . Due to its deep HOMO energy level, DPPS is also used as a hole-blocking layer material in photo-electronic devices . This means it prevents the flow of holes (positive charges) while facilitating the flow of electrons (negative charges).
Pharmacokinetics
For instance, DPPS is insoluble , which is beneficial for its role as a stable layer in electronic devices.
Result of Action
The action of DPPS in photo-electronic devices results in improved device performance. By serving as an electron transport and hole-blocking layer, DPPS enhances the efficiency of electron flow and prevents the flow of holes. This leads to increased luminance and power efficiency in devices like Organic Light Emitting Diodes (OLEDs) .
Action Environment
The action of DPPS can be influenced by environmental factors. For instance, it should be stored and handled in conditions that avoid heat and moisture to maintain its stability and activity . Additionally, adequate ventilation is necessary during its handling to avoid the inhalation of DPPS dust or vapor .
Safety and Hazards
特性
IUPAC Name |
4-[diphenyl-[4-(N-phenylanilino)phenyl]silyl]-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N2Si/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40)43-31-35-47(36-32-43)51(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)50(41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIDMENPSANKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633594 | |
| Record name | N,N'-[(Diphenylsilanediyl)di(4,1-phenylene)]bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205327-13-5 | |
| Record name | N,N'-[(Diphenylsilanediyl)di(4,1-phenylene)]bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




